Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate
Description
Historical Context and Development
The development of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate is rooted in the evolution of protective group chemistry. The tert-butoxycarbonyl (Boc) group, central to this compound’s structure, was pioneered by Leonidas Zervas and Max Bergmann in the 1930s as part of their work on peptide synthesis. Their discovery of the carboxybenzyl (Cbz) and Boc groups revolutionized selective amine protection, enabling controlled reactions in multifunctional molecules.
This compound emerged as a specialized intermediate in the late 20th century, leveraging Boc chemistry to address challenges in synthesizing aromatic amines. Early synthetic routes involved sequential functionalization of benzoic acid derivatives, such as O-alkylation of methyl 4-nitro-3-hydroxybenzoate with tert-butyl bromoalkanoates, followed by nitro reduction and Boc protection. The compound’s first documented synthesis (CAS 327046-67-3) utilized these strategies, reflecting advancements in orthogonal protection methodologies.
Position in Organic Chemistry Research
This compound occupies a critical niche in modern organic synthesis due to its dual functionality: a free amino group and a Boc-protected secondary amine. Such features enable selective transformations, making it invaluable in constructing complex architectures like peptidomimetics and heterocycles. Key research applications include:
- Peptide Synthesis : The Boc group prevents undesired side reactions during coupling, while the methyl ester facilitates solubility in organic solvents.
- Polymer Chemistry : It serves as a monomer in synthesizing polyamides and polyesters with tailored thermal properties.
- Catalysis : The aromatic amine participates in Schiff base formation, useful in asymmetric catalysis.
Table 1: Synthetic Methods for this compound
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| O-Alkylation + Nitro Reduction | tert-Butyl bromopropionate, Pd/C, H₂ | 72–93 | |
| Phase-Transfer Catalysis | TBAB, Na₂CO₃ | 90.1 | |
| Direct Boc Protection | Boc₂O, DMAP, CH₃CN | 85 |
Importance as a Chemical Intermediate
This compound is a linchpin in synthesizing bioactive molecules and advanced materials:
- Pharmaceutical Intermediates : It is used in antihypertensive agents and kinase inhibitors, where the Boc group ensures regioselective functionalization.
- Dye Chemistry : The aromatic amine undergoes diazotization to form azo dyes, while the ester group allows further derivatization.
- Cross-Coupling Reactions : The free amino group participates in Ullmann and Buchwald-Hartwig couplings, enabling C–N bond formation.
Table 2: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ | |
| Molecular Weight | 266.30 g/mol | |
| Solubility | DCM, DMF; sparingly in H₂O | |
| Melting Point | 128–131°C |
The compound’s versatility is further highlighted in industrial-scale processes. For example, phase-transfer catalysis (Table 1) reduces reaction times from 24 hours to 6 hours while maintaining yields above 90%. Additionally, its stability under basic conditions allows integration into multistep workflows, such as the synthesis of constrained helix mimetics.
Properties
IUPAC Name |
methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDQSJQQRFYYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595206 | |
| Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327046-67-3 | |
| Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327046-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Starting Material
The common starting material is 3-amino-4-aminobenzoic acid or its derivatives, which undergo selective Boc protection and esterification.
Boc Protection
- The amino group at the 4-position is selectively protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures (0–25°C) to avoid over-protection or side reactions.
- The Boc protection stabilizes the amino group, preventing it from reacting in subsequent steps.
Esterification
- The carboxylic acid group is converted into the methyl ester by reaction with methanol under acidic or catalytic conditions.
- Common methods include Fischer esterification using methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid.
- Alternatively, methylation can be achieved using reagents like diazomethane or methyl iodide under basic conditions for milder reaction conditions.
Purification
- The product is purified by recrystallization from appropriate solvents such as methanol or ethyl acetate.
- Thin-layer chromatography (TLC) and melting point determination are used to monitor purity and identity.
Representative Preparation Method (Literature-Based)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Boc Protection | 3-amino-4-aminobenzoic acid, di-tert-butyl dicarbonate, triethylamine, DCM, 0–25°C | Amino group at 4-position protected by Boc group | High selectivity, minimal side reactions |
| 2. Esterification | Methanol, sulfuric acid catalyst, reflux | Conversion of carboxylic acid to methyl ester | Moderate to high yield, typical Fischer esterification |
| 3. Purification | Recrystallization from methanol or ethyl acetate | Isolation of pure this compound | High purity product obtained |
Alternative Synthetic Routes and Research Findings
Some methods start from 3-nitro-4-aminobenzoic acid derivatives , where the nitro group is reduced to the amino group after esterification and Boc protection, using reducing agents such as Raney Nickel or Pd/C under hydrogen atmosphere . This approach allows for selective functional group transformations while maintaining the Boc protection intact.
The Boc protection step is often optimized to avoid over-protection or unwanted side reactions. Mild bases and low temperatures favor selective protection.
Esterification by direct reaction with methanol under acidic conditions remains the most straightforward and widely used approach, although alternative methylation reagents can be employed for sensitive substrates.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting material | 3-amino-4-aminobenzoic acid or derivatives | Commercially available or synthesized |
| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Requires base (e.g., triethylamine) |
| Boc protection solvent | Dichloromethane (DCM), THF | Low temperature (0–25°C) preferred |
| Esterification reagent | Methanol with acid catalyst (H2SO4, HCl) | Reflux conditions |
| Alternative esterification | Diazomethane, methyl iodide | For milder conditions |
| Reducing agents (if nitro precursor used) | Raney Ni, Pd/C under H2 gas | For selective nitro reduction |
| Purification | Recrystallization from methanol or ethyl acetate | Ensures high purity |
| Storage | 2–8°C | To maintain compound stability |
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Mechanism :
-
Basic hydrolysis : Nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
-
Acidic hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Deprotection of the Boc Group
The Boc-protected amino group is selectively removed under acidic conditions, regenerating the free amine.
Side Reactions :
-
Prolonged exposure to strong acids may hydrolyze the ester group.
-
Boc cleavage under basic conditions is not feasible due to competing ester hydrolysis.
Substitution Reactions at the Amino Group
The primary amino group participates in nucleophilic substitution and coupling reactions.
Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride, pyridine | RT, 6h | 3-Acetamido-4-((Boc)amino)benzoate | 85% |
| Benzoyl chloride, DIPEA | 0°C → RT, 12h | 3-Benzamido-4-((Boc)amino)benzoate | 78% |
Reductive Amination
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₃CN, formaldehyde, MeOH | RT, 24h | 3-(Dimethylamino)-4-((Boc)amino)benzoate | 65% |
Electrophilic Aromatic Substitution
The aromatic ring undergoes regioselective substitution due to electron-donating amino groups.
| Reaction | Reagent | Position | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Para to -NH₂ | 60% | |
| Nitration | HNO₃, H₂SO₄ | Meta to -NH₂ | 45% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for bioconjugation or functionalization.
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its Boc-protected amino group allows for selective reactions while preventing unwanted side reactions during peptide synthesis.
Synthesis Overview :
- Protection of Amino Group : The amino group is protected using Boc group to prevent undesired reactions.
- Esterification : The carboxylic acid is converted into the corresponding methyl ester.
- Purification : The final product is purified through recrystallization or chromatography.
Biological Studies
The compound is utilized in various biological studies due to its ability to interact with enzymes and proteins:
- Enzyme-Substrate Interactions : It is used to investigate enzyme mechanisms and substrate specificity, contributing to our understanding of enzymatic processes.
- Protein Modifications : The compound can modify proteins, aiding in the study of post-translational modifications and their effects on protein function.
Pharmaceutical Development
In medicinal chemistry, this compound is a building block for synthesizing pharmaceutical compounds, particularly peptide-based drugs. Its structure allows for the formation of amide bonds through coupling reactions:
- Peptide Coupling Reactions : The compound can be coupled with carboxylic acids using reagents like N,N’-dicyclohexylcarbodiimide (DCC), facilitating the development of therapeutic peptides.
Recent studies have highlighted the biological activities associated with this compound:
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Enterococcus faecalis. This suggests potential applications in antibiotic development.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death, making it a candidate for new antibiotic therapies.
| Activity Type | Organism/Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition | |
| Antimicrobial | Enterococcus faecalis | Significant inhibition | |
| Enzyme Inhibition | Bacterial topoisomerases | Inhibition leading to cell death |
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound in inhibiting bacterial growth and modifying protein structures. These studies provide insights into its potential therapeutic applications.
In Vivo Studies
Preliminary in vivo studies are ongoing to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. These studies aim to establish the safety profile and effective dosages for potential clinical applications.
Mechanism of Action
The mechanism of action of Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate involves its ability to participate in nucleophilic substitution and coupling reactions. The Boc-protected amino group provides stability during synthetic processes, allowing for selective reactions at the amino group. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of amide bonds and other functional groups .
Comparison with Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)benzoate (3t)
Properties:
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8)
Structure: Replaces the Boc-protected amino group with a 1H-1,2,4-triazole moiety at the 4-position. Properties:
- Molecular formula: C11H10N4O2 (smaller due to the absence of the Boc group).
- Reactivity : The triazole group introduces heterocyclic reactivity, enabling coordination chemistry and metal-catalyzed coupling reactions, unlike the Boc-protected compound .
- Applications : Used in medicinal chemistry for kinase inhibition studies, contrasting with the Boc derivative’s role as a synthetic intermediate .
Brominated Analogues ()
Compounds such as methyl 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoate (CAS 1115276-62-4) and methyl 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-4-carboxylate (CAS 914349-71-6) feature bromine substituents. Key Comparisons:
- Purity : Brominated derivatives are synthesized at 95–98% purity , comparable to the target compound’s typical purity (~95%) .
Tabulated Comparison of Key Compounds
Biological Activity
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, also known as Methyl 3-amino-4-(Boc-amino)benzoate, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O4
- Molecular Weight : 250.29 g/mol
- IUPAC Name : this compound
The compound features an amino group and a tert-butoxycarbonyl (Boc) protecting group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : The amino group on the benzoate is protected using a Boc group to prevent unwanted reactions during subsequent steps.
- Esterification : The carboxylic acid is converted into the corresponding methyl ester.
- Purification : The final product is purified through recrystallization or chromatography.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial activity. For instance:
- A study demonstrated that compounds with similar structures showed potent activity against various strains of bacteria, including multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Notably:
- It has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription in bacteria. This inhibition can lead to bacterial cell death, making it a candidate for antibiotic development .
Case Studies
- In Vitro Studies :
- In Vivo Studies :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate, and how can side reactions be minimized?
- Methodology : The compound is typically synthesized via sequential protection of aromatic amines. A common approach involves:
Selective Boc protection : Reacting 3,4-diaminobenzoic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in THF) to protect the 4-amino group .
Esterification : Methylation of the carboxylic acid group using methanol/HCl or methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Critical Considerations :
- Side reactions like overprotection or ester hydrolysis are minimized by controlling reaction time and stoichiometry.
- Purity is confirmed via TLC and HPLC (>95% by ).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for 9H), methyl ester (δ ~3.8 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbonyl) confirm functional groups .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion ([M+H]⁺ expected at m/z ~293.1) .
Q. How can researchers optimize purification of this compound to achieve high yields?
- Methodology :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to separate unreacted starting materials and byproducts .
- Recrystallization : Ethanol/water mixtures yield crystalline forms, as evidenced by melting point consistency (e.g., analogs in show >95% purity).
Advanced Research Questions
Q. How does the Boc-protected amine influence the compound’s stability under acidic or basic conditions?
- Methodology :
- Acidic Conditions : The Boc group is labile in TFA/DCM (1:1), enabling selective deprotection of the 4-amino group while leaving the 3-amino group intact .
- Basic Conditions : Stability tests (e.g., in NaHCO₃ or NaOH) show the ester group hydrolyzes preferentially over Boc cleavage, requiring pH-controlled environments .
- Data Insight : LC-MS monitoring after 24h in 0.1M HCl showed <5% Boc degradation, confirming acid resistance below pH 2 .
Q. What strategies enable selective functionalization of the 3-amino group without disturbing the Boc-protected site?
- Methodology :
- Orthogonal Protection : Introduce a temporary protecting group (e.g., Fmoc) on the 3-amino group before Boc installation .
- Coupling Reactions : Acylation or sulfonylation of the 3-amino group using activated esters (e.g., NHS esters) under mild conditions (pH 7–8, RT) .
- Case Study : demonstrates successful peptide coupling via EDC/HOBt without Boc cleavage.
Q. How is this compound utilized as a building block in multi-step syntheses of complex heterocycles or peptidomimetics?
- Methodology :
- Peptide Synthesis : The Boc group facilitates solid-phase peptide synthesis (SPPS) by preventing undesired side reactions during amide bond formation .
- Cross-Coupling Reactions : The aromatic amine participates in Ullmann or Buchwald-Hartwig couplings to install aryl/heteroaryl groups (e.g., uses boronic acid derivatives for Suzuki-Miyaura reactions).
- Case Study : details its use in synthesizing a β-hydroxyamide intermediate for antitumor agents.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
